REACTION_CXSMILES
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[N:1]1[N:2]([C:6](OC)=O)[CH:3]=[N:4][CH:5]=1.C(Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:18](=[O:21])([O-])[O-:19].[K+].[K+].[C:24](#N)C>>[CH3:24][O:19][C:18]([C:5]1[N:4]=[CH:3][N:2]([CH2:6][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:1]=1)=[O:21] |f:2.3.4|
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Name
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|
Quantity
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6.89 g
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Type
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reactant
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Smiles
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N=1N(C=NC1)C(=O)OC
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Name
|
|
Quantity
|
7.7 mL
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
11.24 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solution was then filtered
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Type
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CONCENTRATION
|
Details
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concentrated to a residue
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Type
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DISSOLUTION
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Details
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The residue was dissolved in diethyl ether
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Type
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WASH
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Details
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The solution washed with 1N sodium hydroxide one time and water one time
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
The solution was filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
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Smiles
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COC(=O)C1=NN(C=N1)CC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |